molecular formula Cyanidin: C15H11O6Cl; Peonidin: C16H13O6Cl; Malvidin: C17H15O7Cl; Delphinidin: C15H11O7Cl; Petunidin: C16H13O7Cl; Pelargonidin: C15H11O5Cl<br>C15H11O+ B080283 Flavylium CAS No. 11029-12-2

Flavylium

Cat. No. B080283
CAS RN: 11029-12-2
M. Wt: 207.25 g/mol
InChI Key: NWKFECICNXDNOQ-UHFFFAOYSA-N
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Description

Flavylium compounds are crucial in the plant kingdom, contributing significantly to the colors ranging from shades of yellow-red to blue in fruits, flowers, leaves, and other plant parts. They include a large variety of natural compounds, such as anthocyanins, and have attracted chemists for their synthesis and applications in various industrial fields due to their unique spectroscopic characteristics and stability across different pH levels (Cruz et al., 2021).

Synthesis Analysis

Flavylium salts, including those substituted at the 4-position with hydroxyphenyl substituents, have been synthesized through acidic condensation, highlighting the significant impact of the substituent's nature and position on the flavylium compounds' color and physical-chemical properties (Dekić et al., 2017). Furthermore, a method for the palladium-catalyzed carbonylative synthesis of flavones from aryl bromides and 2-hydroxyacetophenones has been developed, providing an efficient pathway for flavone synthesis (Wu et al., 2012).

Molecular Structure Analysis

The thermodynamic stability and conformational analysis of flavylium compounds have been extensively studied, showing that their stability is significantly influenced by the substituents' nature and position. The synthesis of A-type proanthocyanidin analogues from flavylium salts highlights the crucial role of the thermodynamic stability of the starting flavylium salt for effective one-pot reactions (Alejo-Armijo et al., 2018).

Chemical Reactions and Properties

Flavylium compounds exhibit a rich complexity due to their ability to switch between various species (flavylium cations, neutral quinoidal bases, hemiketals, chalcones, and negatively charged phenolates) through external stimuli such as pH, temperature, and light. This unique feature has led to their wide application, from ancient color paints to modern uses as food additives and light absorbers in solar cells (Pina et al., 2012).

Physical Properties Analysis

The physical properties of flavylium compounds, such as absorption, fluorescence, and photochromism, are significantly influenced by their molecular structure. For instance, the presence of hydroxyl groups on the flavylium cations has been shown to affect their spectroscopic properties and stability, with the flavylium ions exhibiting shifts in peak absorption and fluorescence at higher concentrations, suggesting a stabilization through aggregation (Pagan et al., 2021).

Chemical Properties Analysis

The synthesis and characterization of flavylium derivatives have highlighted their potential as photochromic systems and models for optical memories. The photochromism of flavylium compounds has been observed in various media, including ionic liquids, gels, and micelles, suggesting a wide range of applications due to their reversible chemical reactions and the ability to undergo structural transformations upon light exposure (Pina et al., 2012).

Scientific Research Applications

1. Multifunctional Nature and Photochromism

Flavylium compounds are known for their versatility, exhibiting a rich complexity due to their ability to switch between different species (flavylium cations, quinoidal bases, hemiketals, chalcones, and phenolates) under various external stimuli like pH, temperature, and light. This property has enabled their use in designing photochromic systems, which are capable of demonstrating color changes upon exposure to light. Such systems are promising for applications in optical memories and photochromic soft materials, including ionic liquids and gels, due to their photochromic and thermochromic behaviors (Pina, Melo, Laia, Parola, & Lima, 2012; Pina, Petrov, & Laia, 2012).

2. Applications in Solar Energy Conversion

Flavylium compounds have been explored for their potential in solar energy conversion. They are utilized as light absorbers in solar cells, contributing to greener solar energy solutions. Their unique properties, like the ability to undergo photophysical and photochemical reactions leading to color changes, make them suitable for such applications. The studies in this area involve understanding their interaction with solar cell components and optimizing their performance for efficient energy conversion (Pina, Maestri, & Balzani, 1999; Calogero et al., 2017).

3. Fluorescent Probes in Biomedical Sensing

Flavylium compounds are being utilized in the development of fluorescent probes for biomedical sensing. These compounds, due to their ability to emit in the far-red to NIR regions, have significant applications in biomedical imaging and sensing, offering advantages like low photodamage and deep tissue penetration. Research in this area focuses on enhancing their optical properties, water solubilities, and creating probes for detecting and visualizing vital biomedical species and events (Sun et al., 2022).

4. Stabilization and Color Enhancement

Studies have also focused on enhancing the color stability of flavylium compounds, particularly by incorporating them into mesoporous materials. This has implications for their use as safe and stable color additives in various applications. The research here involves understanding the interactions of flavylium compounds with different host materials to stabilize their color under various conditions (Kohno et al., 2011; Kohno et al., 2008).

Future Directions

Flavylium-inspired dyes are ideal platforms for constructing fluorescent probes because of their far-red to NIR emissions, high quantum yields, high molar extinction coefficients, and good water solubilities . Their synthetic and structural diversities also enable NIR-II probe development, which markedly advances the field of NIR-II in vivo imaging .

properties

IUPAC Name

2-phenylchromenylium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKFECICNXDNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864302
Record name 2-Phenyl-1-benzopyran-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavylium

CAS RN

14051-53-7, 11029-12-2
Record name Flavylium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14051-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthocyanins
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthocyanins, grape
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Record name Anthocyanins, grape
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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